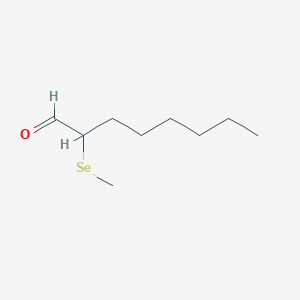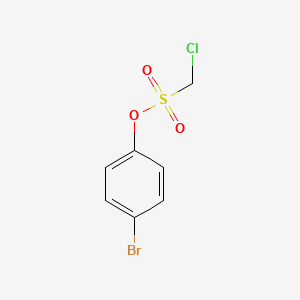
4-Bromophenyl chloromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenyl chloromethanesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a chloromethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl chloromethanesulfonate typically involves the reaction of 4-bromophenol with chloromethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl chloromethanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted phenyl derivatives.
Reduction: The major product is 4-phenylmethanesulfonate.
Oxidation: The major products are oxidized phenyl derivatives, such as quinones.
Scientific Research Applications
4-Bromophenyl chloromethanesulfonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-Bromophenyl chloromethanesulfonate involves its ability to react with nucleophiles, such as amino acids in proteins or other nucleophilic functional groups in organic molecules. The sulfonate group acts as a leaving group, allowing the bromophenyl moiety to form covalent bonds with the nucleophile. This reactivity makes it useful in enzyme inhibition studies and protein modification experiments.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenyl chloromethanesulfonate: Similar in structure but with a hydroxyl group instead of a bromine atom.
2-Bromoethanesulfonate: Contains a bromine atom and a sulfonate group but lacks the phenyl ring.
4-Bromophenyl methanesulfonate: Similar structure but with a methanesulfonate group instead of a chloromethanesulfonate group.
Uniqueness
4-Bromophenyl chloromethanesulfonate is unique due to the presence of both a bromine atom and a chloromethanesulfonate group, which provides distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
61980-87-8 |
|---|---|
Molecular Formula |
C7H6BrClO3S |
Molecular Weight |
285.54 g/mol |
IUPAC Name |
(4-bromophenyl) chloromethanesulfonate |
InChI |
InChI=1S/C7H6BrClO3S/c8-6-1-3-7(4-2-6)12-13(10,11)5-9/h1-4H,5H2 |
InChI Key |
LWLIDOLIBTXGKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


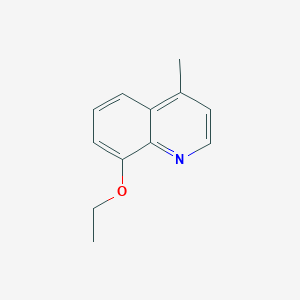
![3-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B14553170.png)
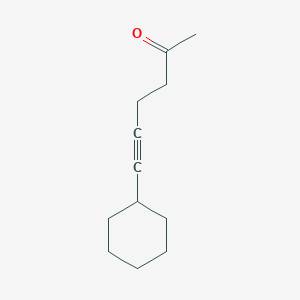
![1,2,2,6,6-Pentamethyl-4-[(trimethylsilyl)oxy]piperidine](/img/structure/B14553178.png)
![Propanamide, N-[[2-[(2,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14553212.png)

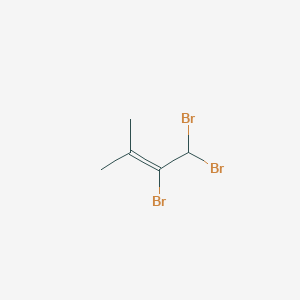
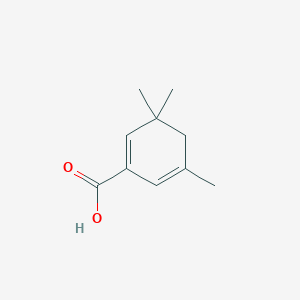
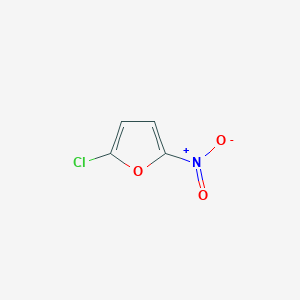
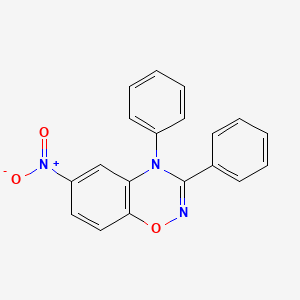
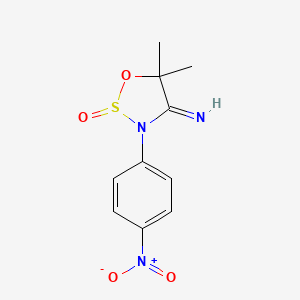
![4-(Propan-2-yl)-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14553235.png)

